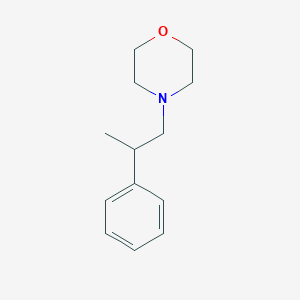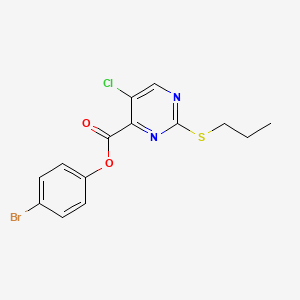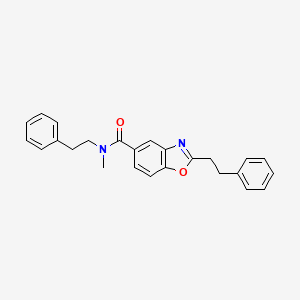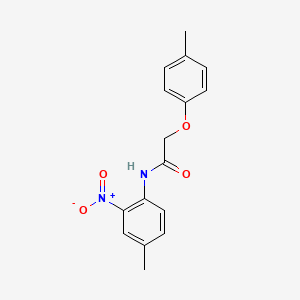![molecular formula C14H20N2O3 B5182279 2-[1-(3-nitrobenzyl)-2-piperidinyl]ethanol](/img/structure/B5182279.png)
2-[1-(3-nitrobenzyl)-2-piperidinyl]ethanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[1-(3-nitrobenzyl)-2-piperidinyl]ethanol is a chemical compound that has gained significant attention in the field of scientific research. This compound is commonly used as a research tool to investigate the biochemical and physiological effects of various drugs and compounds. In
作用机制
The mechanism of action of 2-[1-(3-nitrobenzyl)-2-piperidinyl]ethanol involves the selective inhibition of specific neurotransmitter receptors and ion channels in the body. This compound acts as a competitive antagonist at the α-adrenergic receptor and the 5-HT2A receptor, which are both involved in the regulation of the cardiovascular system and the nervous system. Additionally, this compound can selectively block the activity of certain ion channels in the heart, which can lead to changes in heart rate and contractility.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-[1-(3-nitrobenzyl)-2-piperidinyl]ethanol are complex and depend on the specific receptors and ion channels that are targeted. In general, this compound can lead to changes in heart rate and contractility, as well as changes in the activity of the nervous system. Additionally, this compound has been shown to have anti-inflammatory and analgesic effects in some animal models.
实验室实验的优点和局限性
One of the main advantages of using 2-[1-(3-nitrobenzyl)-2-piperidinyl]ethanol in lab experiments is its high selectivity for specific receptors and ion channels. This allows researchers to selectively investigate the effects of various drugs and compounds on specific pathways in the body. Additionally, this compound is relatively easy to synthesize and purify, making it a convenient research tool.
One limitation of using 2-[1-(3-nitrobenzyl)-2-piperidinyl]ethanol in lab experiments is its potential toxicity. This compound has been shown to have toxic effects on some animal models, particularly at high doses. Additionally, this compound may not accurately reflect the effects of drugs and compounds in humans, as there may be differences in receptor and ion channel expression between species.
未来方向
There are many potential future directions for research involving 2-[1-(3-nitrobenzyl)-2-piperidinyl]ethanol. One area of interest is the investigation of the effects of this compound on different ion channels and receptors in the body. Additionally, this compound may be useful in studying the effects of drugs and compounds on specific pathways in the body, particularly in the nervous system and cardiovascular system. Finally, further research is needed to investigate the potential toxicity of this compound and to determine the appropriate dosages for use in lab experiments.
合成方法
The synthesis of 2-[1-(3-nitrobenzyl)-2-piperidinyl]ethanol involves the reaction of N-benzylpiperidine with nitroethane in the presence of a reducing agent such as sodium borohydride. The reaction produces the desired compound, which can be purified through recrystallization or column chromatography. This synthesis method has been widely used in the scientific community, and the resulting compound is of high purity and quality.
科学研究应用
2-[1-(3-nitrobenzyl)-2-piperidinyl]ethanol is commonly used as a research tool to investigate the biochemical and physiological effects of various drugs and compounds. This compound is particularly useful in studying the mechanism of action of drugs that act on the nervous system, as it can be used to selectively inhibit the activity of specific neurotransmitter receptors. Additionally, this compound has been used to investigate the effects of various drugs on the cardiovascular system, as it can selectively block the activity of certain ion channels in the heart.
属性
IUPAC Name |
2-[1-[(3-nitrophenyl)methyl]piperidin-2-yl]ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O3/c17-9-7-13-5-1-2-8-15(13)11-12-4-3-6-14(10-12)16(18)19/h3-4,6,10,13,17H,1-2,5,7-9,11H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHTYDVBLKIUXOX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)CCO)CC2=CC(=CC=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5355267 | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-{[3-(4-methoxyphenyl)-2-methyl-4-oxo-3,4-dihydro-6-quinazolinyl]oxy}acetamide](/img/structure/B5182199.png)

![4-[5-(allylthio)-4-(4-ethylphenyl)-4H-1,2,4-triazol-3-yl]pyridine](/img/structure/B5182208.png)
![2-[4,4-dimethyl-1,3-dioxido-2-(3-pyridinyl)-4H-imidazol-5-yl]pyridine](/img/structure/B5182216.png)
![5-isopropyl-N-[2-(1-piperidinyl)ethyl]-3-thiophenecarboxamide](/img/structure/B5182219.png)
![N-[2-(3-benzyl-1,2,4-oxadiazol-5-yl)ethyl]-4-pyridazinecarboxamide](/img/structure/B5182222.png)
![2-[(5-methoxy-1-methyl-1H-benzimidazol-2-yl)thio]-1-(2-thienyl)ethanone](/img/structure/B5182233.png)
![4-{[6-chloro-3-(ethoxycarbonyl)-8-methyl-4-quinolinyl]amino}benzoic acid hydrochloride](/img/structure/B5182239.png)

![6-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)hexanoic acid](/img/structure/B5182248.png)



![(3aS*,6aR*)-5-(2-amino-6-methyl-4-pyrimidinyl)-3-[3-(4-fluorophenyl)propyl]hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B5182266.png)